6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride
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Overview
Description
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 . It has been identified as a novel chemotype of CCR2 antagonists .
Synthesis Analysis
The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride involves a scaffold hopping strategy . An active scaffold of 3,4-dihydro-2,6-naphthyridin-1 (2H)-one was identified as the central pharmacophore to derive novel CCR2 antagonists . Systematic structure–activity relationship study with respect to the ring size and the substitution on the naphthyridinone ring gave birth to 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones .Molecular Structure Analysis
The molecular structure of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride is based on a 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffold . The best antagonism activity in this series was exemplified by compound 13a, which combined the optimal substitutions of 3,4-dichlorophenylamino at C-1 and 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl at N-6 position .Scientific Research Applications
CCR2 Antagonist Development
The compound has been used in the development of novel chemotype CCR2 antagonists . The chemokine CC receptor subtype 2 (CCR2) has attracted intensive interest for drug development in diverse therapeutic areas, including chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer . This compound has shown nanomolar inhibitory activity, making it a promising candidate for further research in this area .
Scaffold Hopping Strategy
The compound has been identified via a scaffold hopping strategy . This strategy is a method used in medicinal chemistry to derive novel molecular structures with improved properties. The compound’s structure was derived from an active scaffold of 3,4-dihydro-2,6-naphthyridin-1 (2H)-one .
Systematic Structure-Activity Relationship Study
The compound has been used in systematic structure-activity relationship studies . These studies are crucial in drug design as they help in understanding the effect of structural changes on the biological activity of a compound .
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride is related to its antagonistic activity against the chemokine CC receptor subtype 2 (CCR2) . This receptor has attracted intensive interest for drug development in diverse therapeutic areas, including chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer .
Future Directions
The future directions for the research and development of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride could involve further exploration of its potential as a novel chemotype of CCR2 antagonists . This could include further optimization of the structure–activity relationship, exploration of its pharmacokinetic properties, and preclinical and clinical evaluation of its therapeutic potential .
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-8-6-11-5-3-9(8)7-10-4-1;;/h3,5-6,10H,1-2,4,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHRRPXKHKTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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